N-(2,4-Difluorophenyl)-1H-pyrazol-4-amine
Description
Properties
Molecular Formula |
C9H7F2N3 |
|---|---|
Molecular Weight |
195.17 g/mol |
IUPAC Name |
N-(2,4-difluorophenyl)-1H-pyrazol-4-amine |
InChI |
InChI=1S/C9H7F2N3/c10-6-1-2-9(8(11)3-6)14-7-4-12-13-5-7/h1-5,14H,(H,12,13) |
InChI Key |
DWNHVMRKUXOVNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC2=CNN=C2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis predominantly involves the nucleophilic aromatic substitution or condensation reaction between 2,4-difluoroaniline and pyrazole derivatives, most commonly 4-chloropyrazole or related activated pyrazole intermediates. The key step is the formation of the amine linkage connecting the difluorophenyl moiety to the pyrazole ring.
- Typical Reaction: 2,4-difluoroaniline reacts with 4-chloropyrazole under basic conditions to yield this compound.
- Base Used: Common bases include potassium tert-butoxide or sodium hydride to deprotonate the amine and facilitate nucleophilic substitution.
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for their ability to solvate anions and promote substitution reactions.
- Temperature: Reactions are typically conducted at elevated temperatures (80–120 °C) to drive the substitution to completion.
Industrial-Scale Production Enhancements
For scaling up, continuous flow synthesis methods are employed to improve reaction control and reproducibility. Continuous flow reactors allow precise temperature and residence time control, enhancing yield and purity while minimizing side reactions.
- Catalysts: Transition metal catalysts (e.g., palladium complexes) can be used in coupling reactions to improve reaction rates and selectivity.
- Purification: Industrial purification often involves recrystallization and chromatographic techniques to isolate the product with high purity.
Detailed Synthetic Procedure Example
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| 1 | Synthesis of 4-chloropyrazole | Prepared via chlorination of pyrazole using phosphorus oxychloride (POCl3) at ~120 °C | Activated pyrazole intermediate |
| 2 | Nucleophilic substitution | 2,4-difluoroaniline + 4-chloropyrazole, base (K tert-butoxide), DMF, 100 °C, 8 h | Formation of this compound |
| 3 | Purification | Column chromatography or recrystallization from ethanol | Pure target compound |
Reaction Mechanism Insights
- The nucleophilic amine group of 2,4-difluoroaniline attacks the electrophilic carbon attached to the chlorine atom on 4-chloropyrazole.
- The displacement of chloride forms the N-aryl pyrazol-4-amine bond.
- Electron-withdrawing fluorine atoms on the phenyl ring increase the electrophilicity of the aromatic system, aiding substitution.
Analytical Characterization for Confirmation
| Technique | Purpose | Typical Observations |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Confirms aromatic and amine proton environments; fluorine coupling patterns | Distinct chemical shifts for pyrazole and difluorophenyl protons; fluorine coupling constants observable |
| Infrared Spectroscopy (IR) | Identification of functional groups | Amine N-H stretches (~3300 cm⁻¹), C-F stretches (~1250 cm⁻¹) |
| Mass Spectrometry (MS) | Molecular weight confirmation | Molecular ion peak at m/z ~195.17 g/mol |
| Single-Crystal X-ray Diffraction (SCXRD) | Detailed molecular and crystal structure | Bond lengths (C-F ~1.35 Å), bond angles, and confirmation of substitution pattern |
Summary Table of Preparation Methods
| Preparation Aspect | Description | Advantages | Challenges |
|---|---|---|---|
| Starting Materials | 2,4-Difluoroaniline and 4-chloropyrazole | Readily available, well-studied | Requires handling of chlorinated intermediates |
| Reaction Conditions | Basic medium, polar aprotic solvent, elevated temperature | Efficient nucleophilic substitution | Side reactions possible if conditions not optimized |
| Industrial Scale | Continuous flow reactors, catalytic coupling | Improved control, scalability, higher purity | Requires specialized equipment |
| Purification | Chromatography, recrystallization | High purity product | Time-consuming, solvent-intensive |
Research and Development Perspectives
- Recent research emphasizes optimizing reaction parameters for greener synthesis, including solvent selection and catalyst use.
- Structural analogs with varied fluorine substitution patterns are synthesized to study effects on biological activity and physicochemical properties.
- Advanced methods like microwave-assisted synthesis and flow chemistry are explored to reduce reaction times and improve yields.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Difluorophenyl)-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents are often employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives. Substitution reactions can introduce different functional groups onto the phenyl ring, leading to a wide range of substituted pyrazole derivatives .
Scientific Research Applications
N-(2,4-Difluorophenyl)-1H-pyrazol-4-amine has numerous applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the development of anti-cancer and anti-inflammatory drugs.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic and optical characteristics.
Mechanism of Action
The mechanism of action of N-(2,4-Difluorophenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes and receptors, thereby modulating biological pathways. The compound’s fluorine atoms enhance its binding affinity and specificity towards these targets, making it a potent inhibitor in various biochemical assays .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below highlights key structural variations and their impacts:
*Calculated based on molecular formulas.
Key Observations :
- Electron-Withdrawing Groups : Trifluoromethyl (in Ceapin-A7 ) and difluorophenyl groups enhance electrophilicity, favoring interactions with nucleophilic residues in enzymes.
- Solubility : Aliphatic substituents (e.g., difluoroethyl in ) reduce aromatic stacking but improve aqueous solubility relative to aromatic analogs.
Crystallographic and Structural Data
- Crystal Packing : Compounds like 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine exhibit triclinic crystal systems (space group P1) with intermolecular hydrogen bonds stabilizing the structure.
- Torsional Angles : Fluorine substituents in aromatic rings (e.g., in ) influence dihedral angles, affecting molecular planarity and packing efficiency.
Biological Activity
N-(2,4-Difluorophenyl)-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including enzyme inhibition, anticancer effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a 2,4-difluorophenyl group. Its molecular formula is CHFN, and it has a molecular weight of approximately 209.20 g/mol. The unique structure contributes to its reactivity and biological activity.
Enzyme Inhibition
This compound has been studied for its ability to inhibit various enzymes. Notably, it has shown potential as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. Research indicates that derivatives of this compound can exhibit sub-micromolar antiproliferative activity against cancer cell lines, with reported GI50 values ranging from 0.127 to 0.560 μM .
Anticancer Activity
The compound has demonstrated significant anticancer properties across multiple studies:
- Cell Lines Tested : It has been evaluated against various cancer cell lines, including lung, colorectal, prostate, and ovarian cancer cells. For instance, a study highlighted that certain derivatives exhibited potent CDK2 inhibitory activity with a Ki value of 0.005 µM .
- Mechanism of Action : Mechanistic studies suggest that this compound induces apoptosis and cell cycle arrest in the S and G2/M phases by inhibiting retinoblastoma phosphorylation .
| Cell Line | GI50 (μM) | Mechanism |
|---|---|---|
| Ovarian Cancer | 0.127 | CDK2 Inhibition |
| Lung Cancer | 0.560 | Apoptosis Induction |
| Prostate Cancer | Varies | Cell Cycle Arrest |
Anti-inflammatory Effects
The compound's derivatives have been evaluated for anti-inflammatory activity as well. Studies indicate they can inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential applications in treating inflammatory diseases .
Case Studies
- Study on CDK Inhibition : A specific derivative of this compound was tested for its ability to inhibit CDK2 in ovarian cancer cells. It resulted in significant cell cycle arrest and apoptosis induction, showcasing its potential as a targeted cancer therapy .
- Antiproliferative Activity : In vitro studies demonstrated that compounds based on the pyrazole scaffold effectively inhibited the growth of various cancer types, including breast (MDA-MB-231) and liver (HepG2) cancers .
Q & A
Q. What are the common synthetic routes for N-(2,4-Difluorophenyl)-1H-pyrazol-4-amine, and what key intermediates are involved?
The synthesis typically involves multi-step protocols, including condensation, cyclization, and hydrogenation. For example, intermediates like 4-nitro-1H-pyrazole derivatives are synthesized via cyclization using phosphorus oxychloride at 120°C, followed by catalytic hydrogenation (e.g., Pd/C in methanol) to reduce nitro groups to amines. Key steps include coupling reactions with HATU (1-{[2,4-dibromophenyl]methyl}-1H-pyrazol-4-amine) and purification via column chromatography .
Q. Which spectroscopic and crystallographic methods are critical for confirming the molecular structure of this compound?
Structural confirmation relies on:
- NMR : To resolve aromatic proton environments and fluorine coupling patterns.
- IR : To identify amine (-NH₂) and C-F stretches (~1250 cm⁻¹).
- X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) determines bond lengths (e.g., C-F ≈ 1.35 Å), angles, and space groups (e.g., triclinic P1). Refinement parameters (R-factor < 0.05) ensure accuracy .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of pyrazole-4-amine derivatives through SAR studies?
Systematic Structure-Activity Relationship (SAR) studies involve:
- Substituent variation : Introducing electron-withdrawing groups (e.g., -CF₃) to enhance binding affinity.
- Bioisosteric replacement : Replacing pyrazole with triazole cores to improve metabolic stability.
- Assay standardization : Testing derivatives under uniform conditions (e.g., kinase inhibition assays at 10 µM) to minimize variability. For example, Ceapin-A7 analogs show enhanced unfolded protein response (UPR) inhibition via ATF6α modulation .
Q. What strategies optimize the hydrogenation step in synthesizing this compound to improve yield and purity?
Optimization includes:
- Catalyst selection : Pd/C or Raney Ni for selective nitro group reduction.
- Solvent systems : Methanol/ethyl acetate mixtures to prevent byproduct formation.
- Temperature control : 50–60°C under 30–50 psi H₂ pressure to balance reaction rate and selectivity. Post-hydrogenation purification via silica gel chromatography (hexane/EtOAc gradient) achieves >95% purity .
Q. How do crystallographic parameters influence the physicochemical properties of this compound?
Crystal packing (e.g., triclinic P1 system) and intermolecular interactions (hydrogen bonds, π-π stacking) dictate solubility and stability. For example:
- Dihedral angles : A 179.2° angle between pyrazole and difluorophenyl rings minimizes steric hindrance.
- Hydrogen bonding : NH₂ groups form 2.8–3.0 Å interactions with adjacent fluorine atoms, enhancing lattice stability but reducing aqueous solubility. These parameters guide salt/cocrystal formulations for improved bioavailability .
Q. What methodological considerations are essential when designing assays to evaluate kinase inhibition potential?
Key factors include:
- Kinase panel selection : Prioritize kinases with conserved ATP-binding pockets (e.g., JAK2, EGFR).
- Controls : Use staurosporine as a broad-spectrum inhibitor reference.
- Cellular context : Test in HEK293 or HeLa cells with luciferase-based reporters for UPR pathway modulation.
- Data normalization : Express IC₅₀ values relative to vehicle controls to account for solvent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
